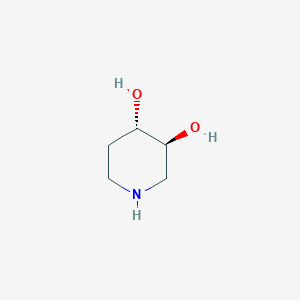

trans-3,4-Dihydroxypiperidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,4S)-piperidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXWMVPZODQBRB-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Trans 3,4 Dihydroxypiperidine and Its Stereoisomers

Stereoselective and Enantioselective Approaches

The precise control of stereochemistry is paramount in the synthesis of dihydroxypiperidines. Modern organic synthesis has produced a variety of powerful methods to achieve high levels of stereoselection and enantioselection, which are detailed in the following subsections.

Biocatalytic Dihydroxylation Strategies (e.g., Sphingomonas sp. HXN-200 mediated trans dihydroxylation)

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. The bacterial strain Sphingomonas sp. HXN-200 has been effectively utilized to catalyze the trans-dihydroxylation of N-substituted 1,2,5,6-tetrahydropyridines. This biotransformation proceeds with high enantioselectivity and activity, yielding the corresponding (+)-(3R,4R)-3,4-dihydroxypiperidines.

Preparative-scale reactions using frozen/thawed cells of Sphingomonas sp. HXN-200 have demonstrated the practical utility of this method. For instance, the dihydroxylation of N-phenoxycarbonyl-1,2,5,6-tetrahydropyridine afforded (+)-(3R,4R)-3,4-dihydroxypiperidine in 60% yield and 96% enantiomeric excess (ee). beilstein-journals.orgfrontiersin.org A significant advantage of this biocatalytic system is the ability to produce both enantiomers of the dihydroxypiperidine. Enantioselective hydrolysis of the racemic epoxide intermediate by Sphingomonas sp. HXN-200 can yield the (-)-(3S,4S)-enantiomer in high yield (92%) and enantiomeric excess (96% ee). beilstein-journals.org

Table 1: Biocatalytic Dihydroxylation with Sphingomonas sp. HXN-200

| Substrate | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| N-Phenoxycarbonyl-1,2,5,6-tetrahydropyridine | (+)-(3R,4R)-3,4-Dihydroxypiperidine derivative | 60% | 96% |

Acid-Mediated Amido Cyclization for Dihydroxypiperidine Scaffolds

Acid-mediated intramolecular cyclization of acyclic amino alcohol precursors represents a fundamental strategy for the construction of the piperidine (B6355638) ring. This approach typically involves the formation of a key carbon-nitrogen bond to close the six-membered ring. In the context of dihydroxypiperidine synthesis, this method relies on the cyclization of appropriately functionalized amino diols or related structures where an amide or carbamate (B1207046) nitrogen acts as the nucleophile.

The reaction is often promoted by Brønsted or Lewis acids, which activate a suitable electrophilic center, such as a protonated alcohol or an epoxide, for intramolecular attack by the nitrogen atom. For instance, the cyclization of amino acid-derived diazoketones can be catalyzed by acids like silica-supported perchloric acid to form heterocyclic structures, demonstrating a metal-free approach to ring formation. researchgate.net While not a direct synthesis of the target compound, this illustrates the principle of acid-catalyzed intramolecular cyclization of amino acid derivatives.

A plausible strategy involves the acid-catalyzed cyclodehydration of a protected amino-diol. The stereochemistry of the final dihydroxypiperidine is dictated by the stereocenters present in the acyclic precursor, which are often installed through asymmetric reactions earlier in the synthetic sequence. The choice of protecting groups for the amine and hydroxyl functionalities is crucial to ensure compatibility with the acidic conditions and to direct the regioselectivity of the cyclization.

Ring-Opening Reactions of Epoxypiperidines (e.g., 1-benzyl-3,4-epoxypiperidines)

The nucleophilic ring-opening of epoxypiperidines is a direct and highly stereocontrolled method for accessing trans-3,4-dihydroxypiperidine derivatives. This strategy relies on the inherent reactivity of the strained epoxide ring towards a variety of nucleophiles. The reaction proceeds via an SN2 mechanism, which results in the inversion of configuration at the center of attack, leading to the formation of a trans-substituted product.

A common precursor for this approach is 1-benzyl-3,4-epoxypiperidine. The reaction of this epoxide with various amines in the presence of a Lewis acid, such as lithium perchlorate (B79767) (LiClO₄), leads to the regio- and stereoselective formation of trans-4-amino-1-benzyl-3-hydroxypiperidines. The Lewis acid activates the epoxide ring, and coordination to both the piperidine nitrogen and the epoxide oxygen directs the nucleophilic attack to the C4 position.

For example, the reaction of enantiomerically pure (3R,4S)-1-benzyl-3,4-epoxypiperidine with amines like benzylamine (B48309) affords the corresponding trans-(3R,4R)-4-aminopiperidin-3-ols in good yields (75-85%). nih.gov This method provides a reliable route to optically active aminohydroxylated piperidines, which are valuable precursors for natural product synthesis.

Table 2: Ring-Opening of 1-benzyl-3,4-epoxypiperidine with Amines

| Epoxide Stereochemistry | Nucleophile | Product | Yield |

|---|---|---|---|

| (3R,4S) | Benzylamine | (3R,4R)-4-(Benzylamino)-1-benzylpiperidin-3-ol | 75-85% |

| (3R,4S) | (S)-1-Phenylethylamine | (3R,4R)-1-Benzyl-4-((S)-1-phenylethylamino)piperidin-3-ol | 75-85% |

Chemoenzymatic Reaction Sequences for Dihydroxypiperidine Scaffolds

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions to construct complex molecules. A key strategy in this area for obtaining enantiopure compounds is the enzymatic kinetic resolution (EKR) of racemic mixtures. frontiersin.orggoogle.com Lipases are particularly effective for this purpose, catalyzing the enantioselective acylation or hydrolysis of alcohols and their corresponding esters.

This approach has been successfully applied to the synthesis of enantiopure this compound derivatives. For instance, the kinetic resolution of racemic trans-1-benzyl-3-(diallylamino)-4-hydroxypiperidine can be achieved through acetylation catalyzed by Candida antarctica lipase (B570770) B (CALB). This enzymatic process selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity.

Such chemoenzymatic sequences provide access to valuable chiral building blocks that would be difficult to obtain through purely chemical methods. The combination of a chemical synthesis to create the racemic dihydroxypiperidine precursor followed by an enzymatic resolution step is a powerful and practical approach for asymmetric synthesis.

Asymmetric Synthesis Protocols from Chiral Pool Precursors

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids and carbohydrates, as starting materials for the synthesis of complex chiral targets. This strategy elegantly transfers the existing stereochemistry of the starting material to the final product, avoiding the need for de novo asymmetric induction.

Amino acids, like L-serine, are versatile chiral building blocks. Synthetic routes starting from serine can establish the stereocenters required for the dihydroxypiperidine core. For example, an L-serine derivative can be elaborated into an allylic alcohol, which then undergoes a ring-closing metathesis (RCM) reaction to form a dihydropyridine (B1217469) intermediate. Subsequent stereoselective epoxidation and regioselective ring-opening provide access to polyhydroxylated piperidines. beilstein-journals.org

Carbohydrates, such as D-mannose and D-glucose, are also excellent chiral pool precursors due to their abundance of stereocenters. beilstein-journals.org A D-mannose-derived aldehyde can serve as a versatile intermediate for the synthesis of various functionalized and stereochemically diverse piperidines through strategies like double reductive amination. beilstein-journals.org Similarly, ketoreductase-catalyzed asymmetric reduction of an N-Boc-3-piperidone precursor, coupled with a glucose dehydrogenase system for cofactor regeneration, provides an efficient route to (S)-N-Boc-3-hydroxypiperidine, a key intermediate for more complex piperidine structures.

Metal-Catalyzed Cyclization Approaches for Piperidine Ring Construction

Transition metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, including piperidines. These methods often involve the formation of carbon-carbon or carbon-nitrogen bonds under mild conditions with high efficiency and selectivity.

Palladium catalysis is widely used for piperidine ring construction. For instance, a formal [3+3] cycloaddition reaction between activated aziridines and palladium-trimethylenemethane (Pd-TMM) complexes provides a novel route to functionalized piperidines. Another palladium-catalyzed approach involves the anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids, which leads to the formation of 3-hydroxy-1,2,3,6-tetrahydropyridines, valuable precursors for further functionalization.

Copper-catalyzed intramolecular C-H amination of N-fluoride amides has also been developed for the synthesis of both pyrrolidines and piperidines. This method proceeds through a proposed Cu(I)/Cu(II) catalytic cycle and offers a direct way to form the piperidine ring by functionalizing a C-H bond. These metal-catalyzed strategies offer powerful alternatives to traditional cyclization methods for accessing diverse and highly functionalized piperidine scaffolds.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-substituted 1,2,5,6-tetrahydropyridines |

| (+)-(3R,4R)-3,4-Dihydroxypiperidine |

| N-phenoxycarbonyl-1,2,5,6-tetrahydropyridine |

| (-)-(3S,4S)-3,4-Dihydroxypiperidine |

| 1-benzyl-3,4-epoxypiperidine |

| trans-4-amino-1-benzyl-3-hydroxypiperidines |

| (3R,4S)-1-benzyl-3,4-epoxypiperidine |

| trans-(3R,4R)-4-aminopiperidin-3-ols |

| trans-1-benzyl-3-(diallylamino)-4-hydroxypiperidine |

| L-serine |

| D-mannose |

| D-glucose |

| (S)-N-Boc-3-hydroxypiperidine |

| N-propargyl-N-tosyl-aminoaldehydes |

Synthesis of Functionalized this compound Derivatives

The core structure of this compound serves as a versatile scaffold for the introduction of a wide array of functional groups. The strategic attachment of these substituents can significantly influence the molecule's biological activity and physicochemical characteristics.

Strategies for Introduction of Diverse Substituents

A variety of synthetic strategies have been developed to introduce diverse substituents onto the piperidine ring, including at the nitrogen atom and the carbon backbone. These methods provide access to a broad chemical space of functionalized this compound derivatives.

N-Arylation:

The introduction of aryl groups at the nitrogen atom can be achieved through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation provides an effective method for forging the C-N bond. For instance, the reaction of a piperidine derivative with an aryliodonium ylide in the presence of a copper sulfate (B86663) catalyst in water offers an environmentally friendly approach to N-arylpiperidines. beilstein-journals.orgnih.gov This method is tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring of the aryliodonium ylide, leading to the corresponding diarylamines in good to excellent yields. beilstein-journals.org Palladium-catalyzed N-arylation reactions, while often requiring higher temperatures and inert atmospheres, are also a powerful tool, particularly for large-scale synthesis and for sterically demanding substrates. beilstein-journals.org

C-H Functionalization:

Direct functionalization of the carbon-hydrogen bonds of the piperidine ring represents an atom-economical and efficient strategy for introducing substituents. Site-selective C-H functionalization can be achieved at the C2, C3, and C4 positions, often guided by the choice of catalyst and protecting group on the nitrogen. researchgate.netnih.gov

C2-Functionalization: The C2 position is electronically activated but sterically hindered. researchgate.net Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been successfully employed to introduce substituents at this position. nih.govnih.gov

C4-Functionalization: The C4 position can be functionalized when steric shielding by the catalyst and the nitrogen protecting group overrides the electronic preference for the C2 position. researchgate.net

C3-Functionalization: The C3 position is electronically deactivated. An indirect approach involving the cyclopropanation of an N-Boc-tetrahydropyridine followed by reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) can be used to introduce substituents at this position. nih.gov

Photoredox catalysis has also emerged as a powerful tool for the C-H arylation of highly substituted piperidines with electron-deficient cyano(hetero)arenes, yielding products with high diastereoselectivity. acs.org

Introduction of Heterocyclic Moieties:

Heterocyclic substituents can be introduced through various synthetic routes. For example, a terminal alkyne on the piperidine ring can serve as a handle for introducing 1,2,3-triazole moieties via a 1,3-dipolar cycloaddition reaction with organic azides. This approach provides access to both 1,4- and 1,5-disubstituted triazoles.

| Substitution Strategy | Reagents and Conditions | Type of Substituent Introduced |

| N-Arylation | Aryliodonium ylides, CuSO₄, Water | Aryl |

| C2-C-H Functionalization | Donor/acceptor carbenes, Rh₂(R-TCPTAD)₄ | Arylacetate |

| C4-C-H Functionalization | N-α-oxoarylacetyl-piperidines, Rh₂(S-2-Cl-5-BrTPCP)₄ | Arylacetate |

| C-H Arylation | Cyano(hetero)arenes, Ir(III) photoredox catalyst | (Hetero)aryl |

| Triazole Formation | Terminal alkyne, Organic azides | 1,2,3-Triazole |

Preparation of Fluorinated Dihydroxypiperidine Analogues

The incorporation of fluorine into the this compound scaffold can significantly alter its properties due to the high electronegativity and small size of the fluorine atom. nih.gov Several methodologies have been developed for the synthesis of fluorinated piperidines, which can be adapted to produce fluorinated dihydroxypiperidine analogues.

One prominent strategy involves the hydrogenation of readily available fluoropyridines. nih.gov This method allows for the cis-selective reduction of the pyridine (B92270) ring, yielding a variety of (multi)fluorinated piperidines. The reaction is typically carried out using a heterogeneous palladium catalyst and can tolerate other (hetero)aromatic systems. nih.gov

Another effective method for the diastereoselective synthesis of 4-fluoropiperidines is the fluoro-Prins reaction. nih.gov This reaction utilizes 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) complexed with hydrogen fluoride (B91410) (DMPU/HF) as a nucleophilic fluorinating reagent. This approach has been shown to provide higher yields and better cis/trans selectivity compared to other nucleophilic fluorination reagents like pyridine/HF. nih.gov

Furthermore, the synthesis of fluorinated polyhydroxylated piperidine-based peptidomimetics has been reported, indicating the feasibility of incorporating fluorine into such scaffolds. researchgate.net General fluorination methods, such as the use of diethylaminosulfur trifluoride (DAST) for the direct fluorination of hydroxyl groups, could also be potentially applied to a protected dihydroxypiperidine precursor to generate fluorinated analogues. nih.gov

| Fluorination Method | Key Reagents | Position of Fluorination |

| Hydrogenation of Fluoropyridines | Fluoropyridine, H₂, Pd/C | Various, depending on starting material |

| Fluoro-Prins Reaction | Homoallylic amine, Aldehyde, DMPU/HF | C4 |

| Direct Fluorination (potential) | Protected dihydroxypiperidine, DAST | C3 or C4 (from hydroxyl) |

Conformational Analysis and Dynamic Stereochemistry of Trans 3,4 Dihydroxypiperidine

Influence of Intramolecular Interactions on Conformation (e.g., Hydrogen Bonding, Electrostatic Effects)

The conformation of trans-3,4-dihydroxypiperidine is significantly governed by non-covalent intramolecular interactions, primarily hydrogen bonding and electrostatic effects. The piperidine (B6355638) ring, similar to cyclohexane (B81311), preferentially adopts a chair conformation to minimize torsional strain. In the trans-3,4-disubstituted pattern, the two hydroxyl groups can exist in either a diequatorial or a diaxial orientation.

Intramolecular hydrogen bonding can occur between the two hydroxyl groups, or between a hydroxyl group and the ring nitrogen atom. These interactions can stabilize otherwise less favorable conformations. For instance, a hydrogen bond between an axial hydroxyl group at C-3 and an axial hydroxyl group at C-4 could influence the conformational equilibrium. Similarly, interaction between a hydroxyl group and the lone pair of the nitrogen atom can play a crucial role. The stability of these hydrogen bonds is highly dependent on the solvent environment; polar solvents can disrupt intramolecular hydrogen bonds in favor of solute-solvent interactions.

Conformational Isomerism and Equilibria in Dihydroxypiperidine Systems

Saturated six-membered heterocyclic rings like piperidine exist as an equilibrium of various nonplanar conformations, including chair, boat, and twist-boat forms. researchgate.net For this compound, the conformational equilibrium is dominated by the two chair conformers: one with both hydroxyl groups in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).

Generally, substituents on a cyclohexane or piperidine ring prefer the equatorial position to avoid steric hindrance from 1,3-diaxial interactions. libretexts.orglibretexts.org Therefore, the diequatorial conformer is typically expected to be the more stable and thus the major component at equilibrium. However, the energy difference between the diequatorial and diaxial forms in this compound can be influenced by the intramolecular hydrogen bonding and solvent effects mentioned previously. The diaxial conformation, while sterically less favorable, may be stabilized by intramolecular hydrogen bonding between the two hydroxyl groups. The position of this equilibrium is a delicate balance of these competing steric and electronic effects.

Table 1: Factors Influencing Conformational Equilibrium in trans-3,4-Dihydroxypiperidine

| Conformer | Favorable Factors | Unfavorable Factors |

|---|---|---|

| Diequatorial | Lower steric strain (avoids 1,3-diaxial interactions) | Potential gauche interactions between substituents |

| Diaxial | Potential for stabilizing intramolecular hydrogen bonds | High steric strain from 1,3-diaxial interactions |

pH-Triggered Conformational Switches Based on the this compound Moiety

The conformational equilibrium of piperidine derivatives can be manipulated by external stimuli, such as pH. Protonation of the ring nitrogen atom introduces a positive charge and an N-H bond, which can dramatically alter the intramolecular forces and shift the conformational equilibrium. This principle allows for the design of molecular switches. nih.gov

A well-documented example of a pH-triggered single-flip transition is observed in trans-3,4-diacetoxy-1-benzylpiperidine. Under neutral or basic conditions, the piperidine ring exists predominantly in the diequatorial conformation to minimize steric hindrance.

Upon acidification, the ring nitrogen becomes protonated. This protonation event enables the formation of a strong intramolecular hydrogen bond between the newly formed N⁺-H group and the oxygen of an axial acetoxy group. This powerful interaction, combined with electrostatic effects, overcomes the steric preference for the equatorial position, causing the piperidine ring to "flip" its conformation. The result is a dramatic shift in the equilibrium to favor the diaxial conformer, where both acetoxy groups occupy axial positions. This acid-induced conformational change demonstrates how the piperidine moiety can act as a pH-sensitive trigger, altering the spatial relationship between its substituents.

In more complex systems, a "double-flip" or "flip-flop" mechanism can be envisioned, where the conformational state of the piperidine ring is controlled by the protonation states of multiple basic centers. In a molecule like trans-3-hydroxy-4-morpholinopiperidine, there are two basic nitrogen atoms: the piperidine nitrogen and the morpholine (B109124) nitrogen.

At neutral pH, the molecule likely exists in a diequatorial conformation. As the pH is lowered, the more basic nitrogen (typically the piperidine nitrogen) will be protonated first. This initial protonation could induce a conformational flip to a diaxial state, stabilized by an N⁺-H···O hydrogen bond with the hydroxyl group, similar to the single-flip system.

If the pH is lowered further, the second nitrogen atom (in the morpholine ring) will also become protonated. The introduction of a second positive charge creates strong electrostatic repulsion. To minimize this repulsion, the molecule may undergo a second conformational flip, potentially back to a diequatorial-like arrangement, to maximize the distance between the two positively charged centers. This sequence of two distinct, pH-dependent conformational changes constitutes a double-flip system, where the molecule can be switched between three different conformational states depending on the ambient pH.

Impact of Allylic 1,3-Strain on Stereochemical Outcomes in Piperidine Synthesis

Allylic 1,3-strain (A¹,³ strain) is a critical factor in controlling the stereochemical and regiochemical outcomes during the synthesis of substituted piperidines and influences the conformational preferences of the final products. nih.govresearchgate.net This type of strain arises from steric repulsion between a substituent on one end of a double bond (or a system with partial double-bond character) and an allylic substituent at the other end. nih.gov

In the context of piperidine synthesis, particularly from precursors like tetrahydropyridines, the conformation of the ring during a reaction is crucial. For example, in reactions involving N-acylated tetrahydropyridines, the partial double-bond character of the amide C-N bond creates a planar geometry around the nitrogen, leading to pseudo-allylic strain. nih.gov This strain can force a substituent at the C-2 position into an axial orientation to minimize steric interactions. researchgate.netnih.gov This conformational bias then directs the approach of incoming reagents. For instance, the ring opening of epoxide precursors proceeds via a trans-diaxial attack, and the preferred conformation dictated by A¹,³ strain determines which regioisomer is formed. nih.gov By strategically choosing N-substituents (e.g., alkyl vs. acyl groups), chemists can leverage the presence or absence of allylic strain to direct each stereoisomer into different conformer populations, thereby enhancing the stereochemical and shape diversity of the synthesized piperidine libraries. nih.govresearchgate.net

Theoretical Frameworks for Conformational Prediction in Heterocyclic Compounds

Predicting the stable conformations and the energy barriers between them is essential for understanding the behavior of heterocyclic compounds. mdpi.com Computational chemistry provides a powerful toolkit for this purpose. cwu.eduic.ac.uk The methodologies for studying conformer equilibria are often based on nuclear magnetic resonance (NMR) spectroscopy, which is complemented by theoretical calculations. researchgate.net

Several theoretical frameworks are employed:

Molecular Mechanics (MM): This method uses classical physics to calculate the energy of a molecule based on bond lengths, bond angles, and torsional angles. Force fields like MM+ and AMBER are used to perform conformational searches and identify low-energy conformers. cwu.edu While computationally inexpensive, MM methods are dependent on the quality of the parameterization.

Quantum Mechanics (QM): These methods provide a more accurate description of molecular structure and energy by solving the Schrödinger equation.

Ab Initio Methods: These are highly accurate but computationally expensive calculations based on first principles.

Density Functional Theory (DFT): DFT is a widely used QM method that offers a good balance between accuracy and computational cost. nih.gov It is effective for calculating the relative conformational energies of six-membered heterocycles. mdpi.com Functionals that account for dispersion interactions are particularly important for achieving accurate results.

These computational techniques allow researchers to model conformational transformations, calculate activation energies for ring flipping, and understand the influence of various intramolecular forces, providing insights that complement experimental data. cwu.educwu.edu

Derivatization Strategies and Synthetic Applications of Trans 3,4 Dihydroxypiperidine

N- and O-Derivatization for Modulating Chemical and Biological Properties

Modification of the nitrogen and hydroxyl groups on the trans-3,4-dihydroxypiperidine ring is a key strategy for altering its characteristics. These derivatizations can enhance solubility, improve binding affinity to biological targets, and aid in the study of the molecule's conformational dynamics.

The secondary amine of the piperidine (B6355638) ring is a prime site for modification to modulate pharmacological properties. N-substitution on related piperidine scaffolds has been extensively used to "fine-tune" a pharmacophore's characteristics, including its ability to cross the blood-brain barrier and its binding affinity to specific receptors. nih.gov For instance, in the development of opioid receptor antagonists based on a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, various functional groups were attached to the nitrogen atom to span a range of sizes and polarities. nih.gov This strategy aimed to achieve potent peripheral μ opioid receptor antagonism while minimizing central nervous system exposure. nih.gov

This principle of N-alkylation is directly applicable to this compound to create libraries of compounds for screening against various biological targets. The addition of different alkyl or aryl groups can significantly impact the molecule's interaction with a target protein's binding pocket.

| Compound | N-Substituent | μ Receptor Ki (nM) | κ Receptor Ki (nM) | δ Receptor Ki (nM) |

|---|---|---|---|---|

| LY255582 | (S)-3-hydroxy-3-cyclohexylpropyl | 0.1 | 4.7 | 4.8 |

| 5c | H (unsubstituted amine) | 7.7 | 749 | 169 |

| JDTic | (S)-trans-4-(N-3-Indolyl)carbamoylcyclohexylmethyl | 154 | 0.14 | 312 |

| LY99335 | Methyl | - | - | - |

Data in this table is derived from studies on the related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold to illustrate the principle of N-alkylation effects on receptor binding. nih.gov

The conformation of the piperidine ring and the orientation of its substituents are critical for biological activity. O-acetoxylation, the conversion of hydroxyl groups to acetate (B1210297) esters, is a common strategy to "lock" these conformations. This modification removes the potential for hydrogen bonding involving the hydroxyl groups, which can influence the ring's shape and its interactions with its environment. By comparing the conformations of the dihydroxy and diacetoxy analogues, typically using Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can gain insights into the preferred three-dimensional structure of the parent molecule. This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective analogues.

This compound as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and defined stereochemistry of this compound make it an excellent starting material for the asymmetric synthesis of more complex molecules. mdpi.comsigmaaldrich.com Its pre-defined stereocenters reduce the number of synthetic steps required to achieve a target molecule with the correct three-dimensional structure, making it a highly efficient chiral building block.

The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The this compound framework serves as a versatile scaffold for constructing novel bioactive molecules. For example, the related enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols are valuable precursors for synthesizing aminohydroxylated piperidine alkaloid analogues. researchgate.net Similarly, the dihydroxy structure can be incorporated into larger molecules to create specific interactions with biological targets like enzymes or receptors. nih.goveurekaselect.com The development of opioid antagonists from a trans-3,4-disubstituted piperidine core highlights how this scaffold can be elaborated to produce potent and selective therapeutic agents. nih.gov These synthetic efforts often focus on creating molecules with a high proportion of sp3 hybridized carbons, leading to complex three-dimensional structures that can better interact with biological targets and improve physicochemical properties like solubility and stability. chemistryviews.org

One of the most significant applications of this compound is as a precursor for the synthesis of polyhydroxylated piperidines, a class of compounds also known as iminosugars or azasugars. nih.govresearchgate.net These molecules are structural analogues of monosaccharides where the endocyclic oxygen atom is replaced by a nitrogen atom. cnr.it This structural similarity allows them to act as potent and selective inhibitors of carbohydrate-processing enzymes, such as glycosidases. nih.govresearchgate.net

Starting from a chiral dihydroxypiperidine, further hydroxyl groups can be introduced stereoselectively to mimic the structure of various natural sugars. researchgate.net For example, a stereodivergent synthesis approach can produce different iminosugar isomers, such as 1-deoxy-D-nojirimycin and 1-deoxy-D-altronojirimycin, from a common precursor. cnr.itepa.gov The resulting iminosugars have significant therapeutic potential for treating a wide range of diseases, including diabetes, viral infections, and lysosomal storage disorders like Gaucher disease and Fabry disease. cnr.it

| Iminosugar Derivative | Therapeutic Target/Application | Reference |

|---|---|---|

| Miglitol (Glyset®) | Treatment of type II diabetes mellitus | cnr.it |

| Miglustat (Zavesca®) | Treatment of Gaucher disease | cnr.it |

| Migalastat (Galafold™) | Treatment of Fabry disease | cnr.it |

Azanucleosides are analogues of natural nucleosides in which the sugar moiety is replaced by a nitrogen-containing ring. The this compound scaffold is an ideal precursor for the furanose ring of a nucleoside. By synthesizing and connecting this piperidine-based sugar mimic to a nucleobase (such as adenine, guanine, cytosine, or thymine), novel azanucleoside analogues can be created. These compounds are designed to interfere with nucleic acid metabolism and have potential applications in antiviral and anticancer therapies. mdpi.com For instance, established azanucleosides like 5-azacytidine (B1684299) and decitabine (B1684300) function as DNA demethylating agents and are used to treat myelodysplastic syndromes and acute myeloid leukemia. mdpi.com The synthesis of new analogues from chiral building blocks like this compound allows for the exploration of novel structures with potentially improved efficacy or different mechanisms of action. mdpi.com

Advanced Spectroscopic and Analytical Characterization of Trans 3,4 Dihydroxypiperidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of trans-3,4-dihydroxypiperidine in solution. It allows for the precise mapping of proton and carbon environments and provides critical information about the molecule's preferred conformation.

Proton NMR (¹H NMR) is indispensable for analyzing the spatial arrangement of the hydrogen atoms and the conformational equilibrium of the piperidine (B6355638) ring. The trans configuration of the hydroxyl groups at C3 and C4 heavily influences the molecule's preferred chair conformation. In derivatives such as trans-3,4-diacetoxy-1-benzylpiperidine, ¹H NMR studies have revealed a distinct conformational preference. researchgate.net

In a typical chair conformation, substituents can occupy either axial or equatorial positions. For this compound, the diequatorial conformation is generally favored to minimize steric hindrance. However, intramolecular hydrogen bonding between the hydroxyl groups or with the ring nitrogen can influence this equilibrium. researchgate.net

The chemical shifts (δ) and, more importantly, the proton-proton coupling constants (J-values) are diagnostic of the proton's orientation.

Axial vs. Equatorial Protons: Protons in an axial orientation typically resonate at a higher field (lower ppm) than their equatorial counterparts.

Coupling Constants: The magnitude of the coupling constant between adjacent protons (vicinal coupling) is dependent on the dihedral angle between them. Large coupling constants (J ≈ 8–13 Hz) are characteristic of axial-axial (¹⁸⁰°) interactions, while smaller values (J ≈ 2–5 Hz) indicate axial-equatorial or equatorial-equatorial interactions.

Analysis of the signals for the protons at C3 and C4 (H-3 and H-4) is crucial. A large coupling constant between H-3 and H-4 would strongly suggest that both protons are in axial positions, confirming a diequatorial arrangement of the two hydroxyl groups.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) | Inferred Orientation |

|---|---|---|---|---|

| H-2, H-6 (equatorial) | ~3.0 - 3.4 | m | - | - |

| H-2, H-6 (axial) | ~2.6 - 2.9 | m | - | - |

| H-3, H-4 | ~3.5 - 4.0 | m | J_ax-ax ≈ 9-11 | Axial (confirming diequatorial OH) |

| H-5 (equatorial) | ~1.9 - 2.2 | m | - | - |

| H-5 (axial) | ~1.5 - 1.8 | m | - | - |

| N-H | Broad singlet | br s | - | - |

Carbon-13 NMR spectroscopy provides direct information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, and its chemical shift is indicative of its electronic environment. The presence of five distinct signals would confirm the expected structure.

The carbons bearing the hydroxyl groups (C-3 and C-4) are significantly deshielded and appear at a much lower field (higher ppm) compared to the other ring carbons due to the electronegativity of the attached oxygen atoms. The carbons adjacent to the nitrogen atom (C-2 and C-6) are also shifted downfield relative to a simple alkane but are typically found upfield from the hydroxyl-bearing carbons.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-2, C-6 | ~45 - 55 | Adjacent to electronegative nitrogen atom. |

| C-3, C-4 | ~65 - 75 | Adjacent to highly electronegative oxygen atoms (hydroxyl groups). |

| C-5 | ~30 - 40 | Aliphatic carbon, least deshielded position. |

Mass Spectrometry Techniques (e.g., HRMS, ESI-TOF) for Molecular and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), is used to determine the exact molecular weight and elemental formula of this compound. For the molecular formula C₅H₁₁NO₂, the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 118.0868 g/mol . HRMS can measure this mass with high precision (typically to within 5 ppm), confirming the elemental composition.

Tandem mass spectrometry (MS/MS) provides insight into the molecule's structure through controlled fragmentation. The fragmentation pattern is often influenced by the stereochemistry of the molecule. For a diol like this compound, a characteristic and prominent fragmentation pathway is the loss of water.

Proposed Fragmentation Pathways:

Dehydration: The protonated molecular ion [M+H]⁺ readily loses a molecule of water (H₂O, 18.01 Da) to form a fragment ion at m/z 100.07. A subsequent loss of a second water molecule is also possible.

Ring Cleavage: Following dehydration or directly from the parent ion, the piperidine ring can undergo various cleavages, often initiated by the nitrogen atom, leading to smaller fragment ions that can help to piece together the original structure.

Chiral Chromatography for Enantiomeric Resolution

Since this compound is a chiral molecule, it exists as a pair of enantiomers: (3R,4R)- and (3S,4S)-dihydroxypiperidine. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the primary method for separating and quantifying these enantiomers.

The resolution is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for separating chiral amines and alcohols.

A typical method would involve:

Column: A column packed with a chiral selector like amylose or cellulose tris(3,5-dimethylphenylcarbamate).

Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and isopropanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape and resolution.

Detection: UV detection, if a suitable chromophore is present (often requiring derivatization, such as N-benzoylation), or a detector like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer.

Successful separation allows for the determination of enantiomeric excess (e.e.), a critical measure of purity for stereoselective syntheses. researchgate.net

X-ray Crystallography for Absolute Configuration Determination (if applicable for crystalline derivatives)

While obtaining suitable single crystals of the parent this compound can be challenging, X-ray crystallography of a crystalline derivative (e.g., a hydrochloride salt or a co-crystal) is the definitive method for determining its absolute configuration.

This technique provides an exact three-dimensional map of the atoms in the crystal lattice. For chiral molecules crystallizing in a non-centrosymmetric space group, the analysis of anomalous dispersion effects allows for the unambiguous assignment of the absolute stereochemistry (R/S configuration at each chiral center). The refinement of the Flack parameter, which should converge to a value near zero for the correct enantiomer, is the standard method for validating the absolute structure assignment. researchgate.net This technique is powerful enough to determine the absolute configuration even for molecules containing only light atoms such as carbon, nitrogen, and oxygen.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its hydroxyl, amine, and alkane moieties.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Description |

|---|---|---|---|

| 3200 - 3500 | O-H Stretch | Hydroxyl (-OH) | Broad and strong band, indicating hydrogen bonding. |

| 3100 - 3400 | N-H Stretch | Secondary Amine (-NH-) | Moderate, often overlaps with the O-H band. |

| 2850 - 2960 | C-H Stretch | Alkane (CH₂, CH) | Strong, sharp peaks characteristic of the piperidine ring. |

| 1050 - 1150 | C-O Stretch | Secondary Alcohol (C-OH) | Strong intensity band. |

| 1400 - 1500 | C-H Bend | Alkane (CH₂) | Scissoring and bending vibrations. |

The presence of a broad band in the 3200-3500 cm⁻¹ region is a clear indication of the O-H groups, while the C-H stretching bands just below 3000 cm⁻¹ confirm the saturated hydrocarbon structure of the piperidine ring.

Chromato-Mass Spectrometric Analysis

Chromato-mass spectrometric techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for the separation, identification, and structural elucidation of piperidine derivatives. While specific, detailed chromato-mass spectrometric studies focusing solely on this compound are not extensively documented in dedicated publications, its analytical behavior can be reliably inferred from the well-established principles of mass spectrometry of cyclic amines and hydroxylated compounds, as well as from data on closely related analogs like piperidine and 4-hydroxypiperidine.

For GC-MS analysis, derivatization of the polar hydroxyl and amine groups of this compound is typically necessary to increase its volatility and thermal stability. Common derivatizing agents include silylating reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating reagents (e.g., trifluoroacetic anhydride (B1165640) - TFAA).

The electron ionization (EI) mass spectrum of the derivatized compound is expected to show a discernible molecular ion peak. The fragmentation pattern of cyclic amines under EI is characterized by cleavage of the C-C bonds adjacent to the nitrogen atom (α-cleavage), which is a primary fragmentation pathway. The presence of two hydroxyl groups would also lead to characteristic fragmentation pathways, including the loss of water or the derivatizing group.

Based on the fragmentation of similar cyclic amines, the following key fragmentation patterns for a di-silylated derivative of this compound can be anticipated.

Table 1: Predicted GC-MS (EI) Fragmentation Data for Derivatized this compound (as Di-TMS Ether)

| Predicted Fragment (m/z) | Proposed Structure/Loss |

| 261 | [M]+ (Molecular Ion) |

| 246 | [M-CH3]+ (Loss of a methyl group from a TMS group) |

| 171 | [M-OTMS]+ (Loss of a trimethylsiloxy group) |

| 147 | [Si(CH3)3-O=Si(CH3)2]+ (Common fragment from TMS ethers) |

| 73 | [Si(CH3)3]+ (Base peak, characteristic of TMS derivatives) |

Note: The fragmentation data presented is predictive and based on the analysis of similar derivatized hydroxylated piperidines. The relative abundances of the fragments would be dependent on the specific GC-MS conditions.

LC-MS is well-suited for the analysis of polar, non-volatile compounds like this compound without the need for derivatization. Reversed-phase chromatography would likely be employed, using a polar-modified column (e.g., C18 with an aqueous mobile phase containing a small amount of acid, such as formic acid, to facilitate protonation).

In electrospray ionization (ESI) in positive ion mode, this compound is expected to readily form a protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) of this precursor ion would provide structural information through collision-induced dissociation (CID). The fragmentation in ESI-MS/MS is often characterized by the neutral loss of small molecules. For hydroxylated piperidine alkaloids, the loss of water is a predominant fragmentation pathway.

The expected fragmentation would involve the sequential loss of the two hydroxyl groups as water molecules. Ring cleavage could also occur, leading to smaller fragment ions.

Table 2: Predicted LC-MS/MS (ESI+) Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 118.0863 | 100.0757 | H2O |

| 118.0863 | 82.0651 | 2 * H2O |

| 100.0757 | 82.0651 | H2O |

Note: The m/z values are calculated for the protonated molecule and its fragments. The exact fragmentation pattern and ion abundances can vary with the instrument and collision energy.

The detailed analysis of the fragmentation patterns observed in both GC-MS and LC-MS provides a reliable method for the identification and structural confirmation of this compound in various samples. The combination of chromatographic retention time and specific mass spectrometric fragmentation offers a high degree of certainty in its characterization.

Computational Chemistry and Molecular Modeling Studies of Trans 3,4 Dihydroxypiperidine

Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis (e.g., DFT/B3LYP)

Quantum chemical calculations, particularly Density Functional Theory (DFT) with the B3LYP functional, are a cornerstone for understanding the intrinsic properties of a molecule like trans-3,4-dihydroxypiperidine. These calculations solve approximations of the Schrödinger equation to provide detailed information about the electron distribution, which governs the molecule's structure, stability, and reactivity.

A typical DFT study would begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the oxygen atoms of the hydroxyl groups and the nitrogen atom of the piperidine (B6355638) ring would be expected to be nucleophilic sites, while the hydrogen atoms of the hydroxyl groups would be electrophilic.

Table 1: Hypothetical Electronic Properties of this compound from DFT/B3LYP Calculations

| Property | Hypothetical Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap | 8.6 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 Debye | Measure of the overall polarity of the molecule. |

Note: The data in this table is illustrative and not based on actual published research for this compound.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. An MD simulation of this compound would involve numerically solving Newton's equations of motion for the system of atoms, providing a trajectory that reveals how the molecule moves and changes shape over time.

Such simulations are crucial for assessing conformational stability. The piperidine ring is known to exist in chair, boat, and twist-boat conformations. For this compound, MD simulations could determine the relative energies and populations of these conformers. The analysis would likely focus on the orientation of the two hydroxyl groups (axial vs. equatorial) and the energetic barriers for ring inversion. By simulating the molecule for a sufficient length of time (nanoseconds to microseconds), one could observe spontaneous conformational transitions and characterize the flexibility of the molecule.

Modeling of Intermolecular Forces and Solvent Effects on Conformation

The conformation and behavior of this compound are significantly influenced by its environment, particularly the solvent. Computational modeling can be used to understand these interactions. Intermolecular forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, between the solute and solvent molecules can be explicitly modeled in MD simulations.

For this compound, the hydroxyl groups and the nitrogen atom are capable of forming hydrogen bonds. In a protic solvent like water, these groups would act as both hydrogen bond donors and acceptors. MD simulations in an explicit solvent box (e.g., a cube of water molecules) would reveal the structure of the solvation shell and the dynamics of hydrogen bonding. The presence of solvent can stabilize certain conformations over others. For example, a conformation that exposes the hydrophilic hydroxyl groups to the aqueous solvent might be favored. Implicit solvent models, which represent the solvent as a continuous medium with a given dielectric constant, can also be used for a less computationally intensive estimation of solvent effects.

Rationalization of Enantioselectivity in Biocatalytic Transformations

Biocatalysis often provides a highly enantioselective route to chiral molecules like the different stereoisomers of 3,4-dihydroxypiperidine. Computational methods, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are employed to understand the origin of this selectivity.

In a QM/MM study of an enzyme that acts on a precursor to this compound, the active site of the enzyme and the substrate would be treated with a high-level QM method (like DFT), while the rest of the protein and solvent are described by a more computationally efficient MM force field. This approach allows for the detailed study of the reaction mechanism, including the structures of transition states for the formation of different enantiomers. By comparing the activation energies for the pathways leading to the different stereoisomers, the preference for one enantiomer over the other can be rationalized. The analysis would focus on the specific interactions (e.g., hydrogen bonds, steric clashes) between the substrate and the amino acid residues in the enzyme's active site that favor one reaction pathway.

Computational Approaches in the Design of Novel Derivatives

Computational chemistry is an invaluable tool in the rational design of novel derivatives of a lead compound like this compound. Structure-based drug design and quantitative structure-activity relationship (QSAR) studies are two common approaches.

In structure-based design, if this compound is known to bind to a biological target (e.g., an enzyme or receptor), its binding mode can be predicted using molecular docking simulations. These simulations place the molecule into the active site of the target and score the different binding poses based on intermolecular interactions. This information can then be used to design new derivatives with modified functional groups that are predicted to have improved binding affinity or other desirable properties. For example, one might computationally explore adding substituents to the piperidine ring or the nitrogen atom to enhance interactions with the target protein.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. While no such models are available specifically for this compound derivatives, a hypothetical study would involve synthesizing and testing a library of related compounds. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods would then be used to build a model that predicts the activity of new, unsynthesized derivatives, thereby guiding further synthetic efforts.

Molecular Mechanism of Action of Trans 3,4 Dihydroxypiperidine and Its Analogues at Biological Targets

Enzyme Inhibition and Modulation Mechanisms

trans-3,4-Dihydroxypiperidine and its analogues are recognized as potent inhibitors of glycosidases, a class of enzymes crucial for the hydrolysis of glycosidic bonds in carbohydrates. researchgate.net Their inhibitory action stems from their structural and electronic resemblance to the natural pyranose monosaccharide substrates of these enzymes. researchgate.net This mimicry allows them to bind to the enzyme's active site, thereby blocking the access of the natural substrate and preventing catalysis.

The primary mechanism of inhibition is competitive, where the inhibitor vies with the substrate for the active site. The nitrogen atom in the piperidine (B6355638) ring, which is protonated at physiological pH, can mimic the oxonium ion transition state of the glycosidic bond cleavage, leading to tight binding to the enzyme. wikipedia.org The hydroxyl groups on the piperidine ring play a crucial role in orienting the inhibitor within the active site through specific hydrogen-bonding interactions, further enhancing its inhibitory potency.

Some derivatives of dihydroxypiperidines have shown selective and potent inhibition of specific glycosidases. For instance, certain C-aryl-3,4-dihydroxypyrrolidines, which share structural similarities, have been designed as potent and selective inhibitors of human lysosomal acid β-glucosidase (GCase). nih.gov The inhibitory activity of these compounds can be modulated by altering the substituents on the piperidine ring, which can lead to enhanced binding affinity and selectivity for the target enzyme. mdpi.com

Allosteric inhibition is another mechanism through which piperidine analogues can exert their effects. nih.gov In this mode of action, the inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that alters the active site's geometry and reduces the enzyme's catalytic efficiency. nih.gov While direct evidence for allosteric inhibition by this compound is not extensively documented, the conformational flexibility of the piperidine ring suggests that its derivatives could potentially act as allosteric modulators. nih.gov

Table 1: Examples of Dihydroxypiperidine Analogues and their Enzyme Inhibition

| Compound/Analogue Class | Target Enzyme | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Polyhydroxypiperidines | α-Glucosidase | Competitive, mimicking monosaccharides | mdpi.com |

| trans, trans-2-C-Aryl-3,4-dihydroxypyrrolidines | β-Glucosidase (GCase) | Competitive, potent and selective inhibition | nih.gov |

| N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid Receptors | Antagonist activity | nih.gov |

Role of Stereochemistry in Molecular Recognition and Binding Affinity

The stereochemistry of the hydroxyl groups and other substituents on the piperidine ring is a critical determinant of the biological activity of this compound and its analogues. The specific spatial arrangement of these functional groups dictates how the molecule interacts with the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket.

Research on related N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidines has demonstrated the profound impact of stereochemistry on binding affinity and efficacy. In one study, the (3R,4R) isomer was found to be more potent as an opioid receptor antagonist than the (3S,4S) isomer, highlighting the importance of the absolute configuration at the chiral centers. nih.gov Similarly, a study on hydroxypiperidine analogues as dopamine (B1211576) transporter ligands revealed a striking difference in potency between enantiomers, with one enantiomer being 122-fold more potent than the other. nih.gov This dramatic difference underscores the high degree of stereospecificity in the molecular recognition process.

The conformational orientation of substituents on the piperidine ring is also vital for binding potency. nih.gov The ability of the molecule to adopt a specific low-energy conformation that is pre-organized for binding to the target is a key factor in determining its affinity. X-ray crystallography studies on potent antagonists have confirmed the importance of a specific conformation for optimal interaction with the receptor. nih.gov

Table 2: Influence of Stereochemistry on the Activity of Piperidine Derivatives

| Compound Isomers | Target | Observation | Reference |

|---|---|---|---|

| (3R,4R)-3,4-Dimethyl-1-[(3S)-3-hydroxy-3-cyclohexylpropyl-4-(3-hydroxyphenyl)piperidine | Opioid Receptor | More potent than the (3S,4S) isomer | nih.gov |

| (+)- and (-)- enantiomers of a trans-3-hydroxy derivative | Dopamine Transporter | (+)-enantiomer was 122-fold more potent than the (-)-enantiomer | nih.gov |

Application as Conformational pH-Triggers for Controlled Release Systems (e.g., Fliposomes)

The conformational flexibility of the piperidine ring in this compound derivatives has been ingeniously exploited in the development of pH-sensitive drug delivery systems known as "fliposomes". researchgate.net These are liposomes that incorporate amphiphilic derivatives of this compound, which act as conformational pH-triggers. researchgate.net

The underlying mechanism involves an acid-induced conformational flip of the piperidine ring. researchgate.net At neutral pH, the substituents on the piperidine ring, such as acyloxy groups, predominantly occupy equatorial positions. However, upon a decrease in pH (from approximately 6 to 3), the piperidine nitrogen becomes protonated. This protonation leads to the formation of an intramolecular hydrogen bond and favorable electrostatic interactions, which in turn forces the substituents into axial positions. researchgate.net

Ligand-Receptor Interactions and Hydrogen Bonding Networks

The interaction of this compound and its analogues with their biological targets is governed by a network of non-covalent interactions, with hydrogen bonding playing a pivotal role. The two hydroxyl groups and the ring nitrogen of this compound can act as both hydrogen bond donors and acceptors, enabling the formation of multiple, specific interactions with amino acid residues in a protein's binding site.

The presence of hydroxyl groups is known to promote the formation of three-dimensional hydrogen bond networks, which can significantly enhance the stability and mechanical strength of molecular assemblies. nih.gov In the context of a ligand-receptor complex, a well-defined hydrogen bonding network is crucial for high-affinity binding and specificity. These networks can involve direct interactions between the ligand and the protein, as well as water-mediated hydrogen bonds.

The competition between intramolecular and intermolecular hydrogen bonding is also a key factor. nih.gov In certain conformations, intramolecular hydrogen bonds can stabilize the ligand's structure, pre-organizing it for binding. researchgate.net Upon binding, these may be replaced by stronger intermolecular hydrogen bonds with the receptor.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing trans-3,4-Dihydroxypiperidine with high stereochemical purity?

- Methodological Answer : The synthesis typically involves dihydroxylation of piperidine precursors under controlled stereochemical conditions. For example, Sharpless asymmetric dihydroxylation or enzymatic catalysis can ensure trans-configuration. Optimization requires monitoring reaction parameters (temperature, catalyst loading) via HPLC or chiral column chromatography to validate purity (≥98%) . Acidic or enzymatic hydrolysis (e.g., β-glucuronidase) may be used post-synthesis to isolate the diol form, as seen in metabolite isolation protocols .

Q. How can researchers confirm the structural identity and stereochemistry of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : H and C NMR to confirm hydroxyl group positions and trans-configuration (axial vs. equatorial coupling constants).

- X-ray crystallography : For definitive stereochemical assignment, particularly when synthesizing derivatives for receptor-binding studies .

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns against computational models.

Advanced Research Questions

Q. How do N-substituents impact the conformational flexibility and biological activity of this compound derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies using molecular docking and dynamic simulations can predict how substituents (e.g., methyl, phenyl groups) alter piperidine ring puckering and ligand-receptor interactions. For example, N-alkylation in trans-3,4-dimethyl derivatives reduces opioid receptor affinity due to steric hindrance, whereas aryl substituents enhance selectivity for κ-opioid receptors . Experimental validation involves synthesizing derivatives and testing binding affinity via radioligand assays (e.g., H-naloxone displacement) .

Q. What role does this compound play in the metabolic activation of environmental carcinogens?

- Methodological Answer : In studies on dibenz[a,j]acridine (DBA), trans-3,4-dihydroxy intermediates are critical for forming DNA-adducts. Researchers use:

- In vitro metabolic assays : Incubate DBA with hepatic microsomes (e.g., CYP450 isoforms) and quantify dihydrodiol metabolites via LC-MS/MS .

- Mutagenicity testing : Ames assay with S9 liver fractions to correlate metabolite formation with genotoxicity .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

- Methodological Answer : Key challenges include:

- Matrix interference : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate polar metabolites.

- Low abundance : Derivatize hydroxyl groups with pentafluoropropionic anhydride (PFPA) to enhance GC-MS sensitivity .

- Isomer discrimination : Employ chiral stationary phases (e.g., β-cyclodextrin) in HPLC to separate trans/cis diastereomers .

Methodological Design Questions

Q. How should researchers design in vivo studies to assess the neuropharmacological effects of this compound derivatives?

- Methodological Answer :

- Animal models : Use knockout mice (e.g., μ-opioid receptor-deficient) to isolate target receptor contributions .

- Dose optimization : Conduct pharmacokinetic profiling (plasma half-life, brain penetration) via LC-MS/MS .

- Behavioral assays : Tail-flick test for analgesia or conditioned place preference for addiction liability .

Q. What strategies resolve contradictions in reported receptor-binding affinities of this compound analogs?

- Methodological Answer :

- Standardize assay conditions : Control pH, temperature, and ion concentrations (e.g., Mg impacts GPCR stability) .

- Validate with orthogonal methods : Compare radioligand binding data with functional assays (e.g., cAMP inhibition) .

- Meta-analysis : Aggregate published IC values and apply multivariate regression to identify confounding variables (e.g., substituent lipophilicity) .

Data Interpretation and Reporting

Q. How can researchers ensure reproducibility when publishing SAR data for this compound derivatives?

- Methodological Answer :

- Full stereochemical disclosure : Report enantiomeric excess (ee) and purification methods (e.g., recrystallization solvents) .

- Deposit raw data : Share NMR spectra, crystallographic files (CIF), and dose-response curves in open-access repositories .

- Adopt FINER criteria : Ensure hypotheses are Feasible, Novel, Ethical, and Relevant during peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.